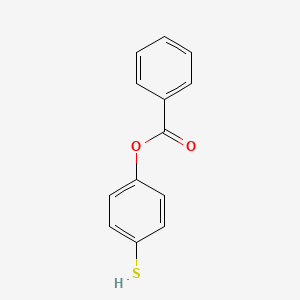
(4-Sulfanylphenyl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Sulfanylphenyl) benzoate is an organic compound that features a benzoate ester linked to a phenyl group substituted with a sulfanyl (thiol) group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Sulfanylphenyl) benzoate typically involves the esterification of 4-mercaptophenol with benzoic acid or its derivatives. One common method is the Schotten-Baumann reaction, where 4-mercaptophenol reacts with benzoyl chloride in the presence of an aqueous base like sodium hydroxide . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Sulfanylphenyl) benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Nitro derivatives, halogenated derivatives.
Reduction: Alcohols.
Scientific Research Applications
(4-Sulfanylphenyl) benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the sulfanyl group, which can interact with biological thiols.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (4-Sulfanylphenyl) benzoate largely depends on its interaction with biological molecules. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various molecular targets and pathways, including enzyme activity and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: An ester of benzoic acid and benzyl alcohol, used as a topical treatment for scabies and lice.
4-Sulfamoylbenzoic acid derivatives: Compounds with similar structural features, investigated for their inhibitory effects on enzymes like cytosolic phospholipase A2α.
Uniqueness
(4-Sulfanylphenyl) benzoate is unique due to the presence of both the benzoate ester and the sulfanyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6336-76-1 |
|---|---|
Molecular Formula |
C13H10O2S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
(4-sulfanylphenyl) benzoate |
InChI |
InChI=1S/C13H10O2S/c14-13(10-4-2-1-3-5-10)15-11-6-8-12(16)9-7-11/h1-9,16H |
InChI Key |
ZWVWGHYLMRAXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
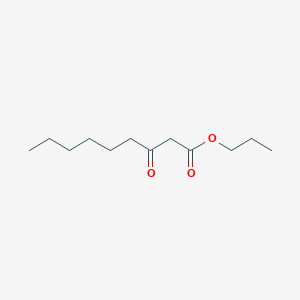
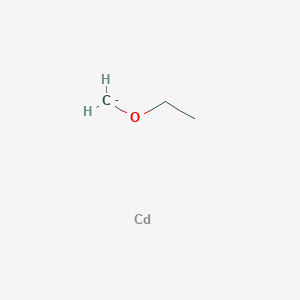

![2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione](/img/structure/B14738676.png)
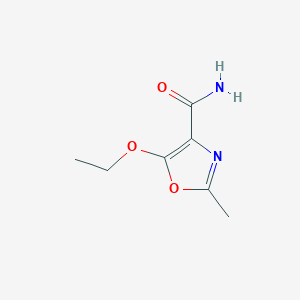
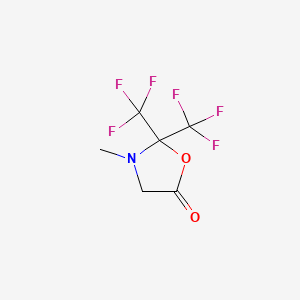
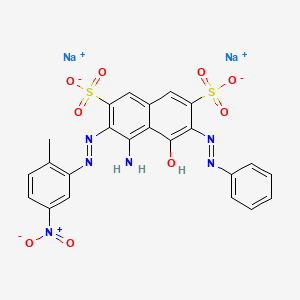
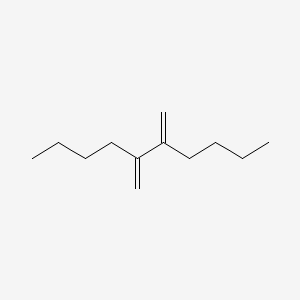
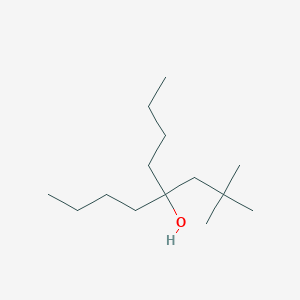

![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)


